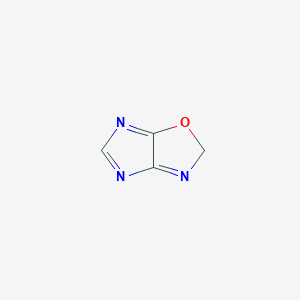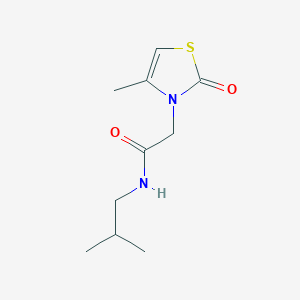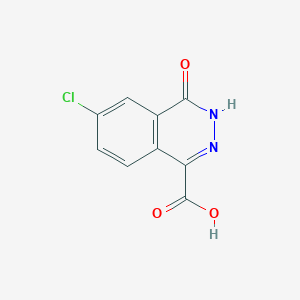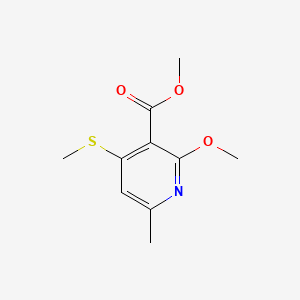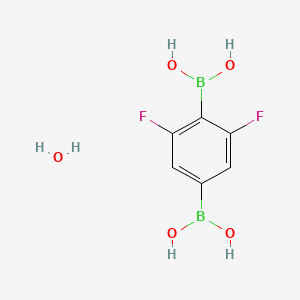
(2,6-Difluoro-1,4-phenylene)diboronic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is a chemical compound with the molecular formula C6H6B2F2O4. It is a derivative of phenylenediboronic acid, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate involves the reaction of benzene-1,4-diboronic acid with sodium fluoride in an aqueous solution. The resulting sodium salt is then treated with acetic acid or another suitable acid to yield the desired monohydrate form .
Industrial Production Methods
Industrial production of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Halides or pseudohalides, palladium catalyst, base (e.g., potassium carbonate or sodium hydroxide).
Conditions: Typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
作用機序
The mechanism of action of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with the halide or pseudohalide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
類似化合物との比較
Similar Compounds
Benzene-1,4-diboronic acid: A non-fluorinated analogue used in similar cross-coupling reactions.
2,5-Difluoro-1,4-phenylenediboronic acid: Another fluorinated derivative with fluorine atoms at the 2 and 5 positions.
1,4-Phenylenediboronic acid: A simpler analogue without any fluorine substitutions
Uniqueness
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is unique due to the presence of fluorine atoms, which can influence the electronic properties of the compound. This can lead to differences in reactivity and selectivity in cross-coupling reactions compared to its non-fluorinated analogues .
特性
分子式 |
C6H8B2F2O5 |
|---|---|
分子量 |
219.75 g/mol |
IUPAC名 |
(4-borono-2,6-difluorophenyl)boronic acid;hydrate |
InChI |
InChI=1S/C6H6B2F2O4.H2O/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14;/h1-2,11-14H;1H2 |
InChIキー |
IRQORVXNKSBMCB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1)F)B(O)O)F)(O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


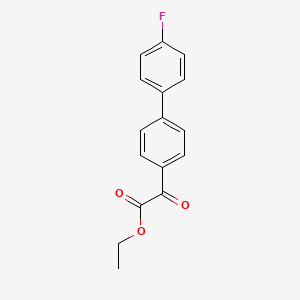

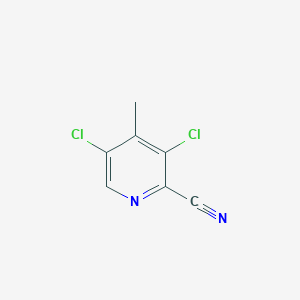
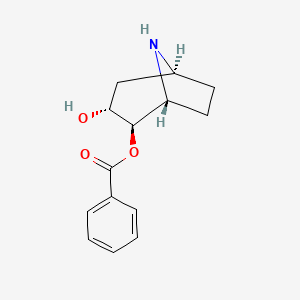
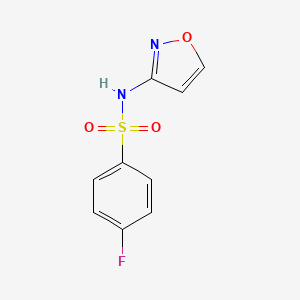
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
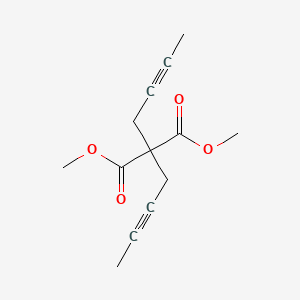
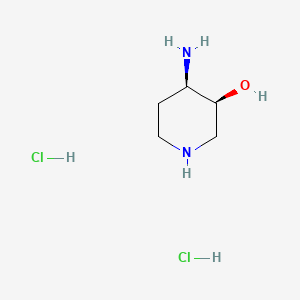
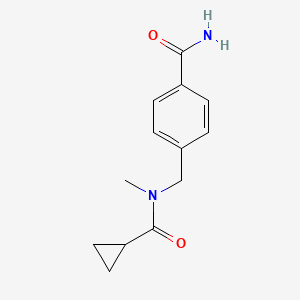
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
